Tantalumborid

Übersicht

Beschreibung

Tantalum boride (TaB) is a refractory metal boride that has received significant attention due to its unique properties. It is a hard, high melting point material that has excellent chemical and thermal stability, making it suitable for a wide range of applications. In

Wissenschaftliche Forschungsanwendungen

Nanopartikel-Bildung

Tantalumdiborid-Nanopartikel können durch die Reaktion von amorphem Bor mit Tantal in ionischen Schmelzen synthetisiert werden . Dieser Prozess führt zu nahezu kugelförmigen TaB2-Partikeln mit einem durchschnittlichen Durchmesser von 70 nm. Diese Nanopartikel weisen einen hohen Schmelzpunkt, eine hohe Härte, Festigkeit, Verschleißfestigkeit und Wärmeleitfähigkeit auf, wodurch sie sich ideal für den Einsatz in Industriebereichen eignen, die Materialien mit überragenden mechanischen und thermischen Eigenschaften erfordern .

Keramiken mit ultrahoher Temperatur (UHTCs)

Als eines der wichtigsten UHTCs wird TaB2 ausgiebig für Anwendungen untersucht, die 2000 °C übersteigen . Zu seinen potenziellen Anwendungen gehören Antriebe in Raumfahrzeugen der neuen Generation, Brennkammern von Raketen und die Vorderkanten von wieder eintretenden Hyperschallraketen. Die Fähigkeit des Materials, scharfen Heiz- und Kühlzyklen standzuhalten, macht es zu einem idealen Kandidaten für Schutzmaterialien in diesen extremen Umgebungen .

Korrosionsbeständigkeit

Die chemische Stabilität und Korrosionsbeständigkeit von TaB2, insbesondere in sauren Medien, sind für Anwendungen in korrosiven Umgebungen von Bedeutung . Diese Eigenschaft ist vorteilhaft für die Entwicklung von Beschichtungen und Materialien, die ihre Integrität und Leistung bei Exposition gegenüber aggressiven chemischen Stoffen erhalten können.

Elektrische Leitfähigkeit

Die elektronischen Eigenschaften von TaB2, wie z. B. die elektrische Leitfähigkeit und die Metalleigenheiten der d-Bänder, können anhand von Studien zur Zustandsdichte (DOS) und projizierten DOS verstanden werden . Diese Eigenschaften sind entscheidend für Anwendungen in elektronischen Geräten, bei denen eine zuverlässige und effiziente Leitfähigkeit erforderlich ist.

Nanostrukturierte Filme

Auf Tantaldiborid basierende nanostrukturierte Filme wurden aufgrund ihrer einzigartigen Struktur und Eigenschaften untersucht . Diese Filme können durch Methoden wie RF-Magnetronsputtern abgeschieden werden, was potenzielle Anwendungen in der Mikroelektronik und in Schutzbeschichtungen bietet.

Verbesserte Oxidationsbeständigkeit

Die Zugabe von Tantal zu anderen Diboriden, wie z. B. Zirkoniumdiborid, kann die Oxidationsbeständigkeit verbessern . Diese Verbesserung ist entscheidend für Materialien, die hohen Temperaturen und oxidativen Umgebungen ausgesetzt sind, wie sie beispielsweise in der Luft- und Raumfahrt vorkommen.

Wirkmechanismus

Target of Action

Tantalum boride, also known as boranylidynetantalum, is primarily used in the manufacturing of thin films for various industries, such as electronics, optics, and coatings . Its primary targets are surfaces that require extreme hardness and resistance to oxidation and acid corrosion .

Mode of Action

Tantalum boride interacts with its targets by forming a hard, corrosion-resistant coating. This is achieved through a process known as sputtering, where tantalum boride is bombarded with energetic particles, causing atoms from the tantalum boride to be ejected and deposited onto the target surface .

Biochemical Pathways

Its synthesis involves mechanochemical solid-phase reactions, which occur when tantalum and boron powder mixtures are ground together . Two mechanisms are observed: the formation of a substitutional solid solution and a supersaturated interstitial solid solution .

Result of Action

The result of tantalum boride’s action is the formation of a hard, corrosion-resistant coating on the target surface. This coating has a Vickers hardness of approximately 30 GPa and is stable to oxidation below 700 °C and to acid corrosion . These properties make tantalum boride coatings highly desirable in various industries.

Action Environment

The action of tantalum boride is influenced by environmental factors such as temperature and pressure. For instance, tantalum boride films can be deposited from a gas mixture in the temperature range of 540–800 °C . Additionally, the mechanochemical reactions involved in the synthesis of tantalum boride are influenced by the conditions under which the tantalum and boron powders are ground together .

Safety and Hazards

Eigenschaften

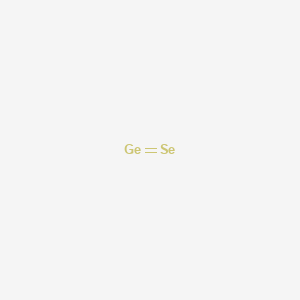

IUPAC Name |

boranylidynetantalum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDAIYZKROTZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

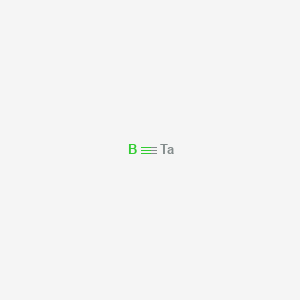

Canonical SMILES |

B#[Ta] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BTa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12007-07-7 | |

| Record name | Tantalum boride (TaB) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum boride (TaB) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum boride (TaB) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum monoboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the common stoichiometries of tantalum boride and what are their crystal structures?

A1: Tantalum boride exists in various stoichiometries, with the most common being tantalum diboride (TaB2), tantalum monoboride (TaB), and Ta3B4. TaB2 adopts a hexagonal structure [, , ], TaB crystallizes in an orthorhombic structure [, ], and Ta3B4 is orthorhombic [].

Q2: How does the synthesis method influence the properties of tantalum boride?

A2: The choice of synthesis method significantly impacts the resulting properties of tantalum boride. For instance, magnetron sputtering can be used to deposit thin films with controlled composition and microstructure by adjusting the bias voltage [, ]. Electrochemical synthesis in molten salts offers another route to produce tantalum boride coatings, with the melt composition influencing the deposit structure [, , ]. Mechanical synthesis, such as high-energy ball milling, has also been explored for the production of tantalum boride powders [].

Q3: What is the role of substrate temperature in the plasma synthesis of tantalum boride?

A3: During microwave plasma chemical vapor deposition (MPCVD) of tantalum boride, higher substrate temperatures promote the formation of TaB2 relative to TaB. This is attributed to the increased diffusion of boron into the tantalum lattice at elevated temperatures, leading to a higher concentration of boron in the formed boride phases [].

Q4: How does the addition of tantalum boride impact the properties of titanium alloys for biomedical applications?

A4: Coating titanium alloys, such as Ti6Al4V (TC4), with nano-sized tantalum boride enhances their biocompatibility and promotes osteogenesis. In vitro studies using rabbit bone marrow stromal cells (BMSCs) demonstrated increased cell proliferation, adhesion, and osteogenic differentiation on tantalum boride coated surfaces compared to uncoated controls [].

Q5: Can tantalum boride be used as a saturable absorber for Q-switched fiber lasers?

A5: Yes, both TaB and TaB2 exhibit potential as saturable absorbers for Q-switched fiber lasers operating at 1080 nm. They have demonstrated the ability to generate short pulses, with durations as low as 345 ns [, ].

Q6: How does tantalum boride contribute to the wear resistance of road transport parts?

A6: Laser deposition of tantalum boride onto the surfaces of automotive parts significantly improves their wear resistance. This enhancement stems from the increased hardness of the alloyed layer and the formation of secondary structures containing molybdenum, tantalum, and boron carbide borides, which reduce friction between surfaces [].

Q7: What is the oxidation behavior of tantalum boride at high temperatures?

A7: Tantalum boride exhibits good oxidation resistance at high temperatures due to the formation of a protective tantalum oxide (Ta2O5) layer on its surface. This oxide layer acts as a barrier, hindering further oxidation. The oxidation process begins around 873 K and leads to the formation of Ta2O5 [].

Q8: Can tantalum boride be used in heterostructures for optoelectronic applications?

A9: Yes, a heterostructure composed of n-doped silicon carbide (SiC) and a layer of tantalum monoboride (TaB) exhibits promising near-ultraviolet (UV) photodetection properties. The device demonstrated a high responsivity of 2.9 A/W at 405 nm and a fast frequency response of 610 kHz, highlighting its potential for high-power optoelectronic devices operating in harsh conditions [].

Q9: What is the role of oxygen in the electrochemical synthesis of tantalum boride coatings?

A10: Oxygen plays a crucial role in the formation of tantalum boride coatings during electrochemical synthesis. While tantalum and boron-containing species do not directly react in oxygen-free fluoride melts, the presence of oxygen in oxofluoride melts facilitates the formation of complex species, potentially with oxygen bridging tantalum and boron. This difference in melt chemistry significantly influences the structure of the resulting deposit, with oxofluoride melts yielding laminated, X-ray amorphous layers, unlike the multi-phase crystalline deposits obtained from fluoride melts [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate](/img/structure/B79594.png)